Roridin A

Description

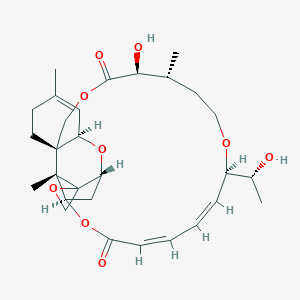

This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

see also records for roridin D, E & J

Structure

2D Structure

Properties

IUPAC Name |

(1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFWWJIQIKBZMJ-PAGWOCKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@H](/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891839 | |

| Record name | Roridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14729-29-4 | |

| Record name | Roridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verrucarin A, 7'-deoxo-7'-(1-hydroxyethyl)-, [7'R(R)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RORIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U28899D1U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Roridin A: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roridin A, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis. This action triggers a cascade of cellular stress responses, culminating in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these mechanisms is crucial for researchers in toxicology, oncology, and drug development exploring the potential therapeutic or toxicological implications of this compound.

Core Mechanism: Inhibition of Protein Synthesis

This compound is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It binds with high affinity to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction interferes with the elongation and/or termination steps of translation, leading to the disaggregation of polyribosomes and a halt in polypeptide chain synthesis.[1] This immediate and direct impact on a fundamental cellular process is the cornerstone of this compound's toxicity.

Quantitative Analysis of Cytotoxicity and Protein Synthesis Inhibition

The cytotoxic and protein synthesis inhibitory effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent nature of this mycotoxin.

| Cell Line | Assay Type | IC50 Value | Reference |

| Murine Macrophage (RAW 264.7) | Cytotoxicity (MTT Assay) | Potent (among the most cytotoxic trichothecenes) | |

| Human Leukemic (U937) | Cytotoxicity (MTT Assay) | Potent (among the most cytotoxic trichothecenes) | |

| Human Colon Cancer (WiDr ATCC) | Cytotoxicity | Not specified, but highly active | [3] |

| Human Breast Cancer (MDA-MB-231) | Cytotoxicity | Not specified, but highly active | [3] |

| Human Lung Cancer (NCI-417) | Cytotoxicity | Not specified, but highly active | [3] |

| Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |

| Pancreatic Cancer (PC-3) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |

| Human Breast Cancer (HTB-26) | Cytotoxicity | 10 - 50 µM (for related compounds) | [3] |

Note: Data for this compound is often presented in the context of other potent trichothecenes like Satratoxin G and Verrucarin A. The term "potent" indicates high cytotoxicity relative to other mycotoxins.

Induction of Apoptosis: A Multi-Pathway Approach

The inhibition of protein synthesis by this compound triggers a cellular crisis, leading to programmed cell death, or apoptosis, through several interconnected signaling pathways.

Ribotoxic Stress Response

The binding of this compound to the ribosome does not merely halt translation; it actively initiates a signaling cascade known as the ribotoxic stress response .[1] This response is characterized by the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and to a lesser extent, Extracellular signal-regulated kinase (ERK).

Signaling Pathway: Ribotoxic Stress Response

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis and the accumulation of misfolded proteins due to this compound's action can lead to stress in the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis.[4] However, under prolonged or severe stress, the UPR switches from a pro-survival to a pro-apoptotic response. The three main branches of the UPR, all of which can be activated by trichothecenes, are:

-

PERK (Protein kinase RNA-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global translation but paradoxically promotes the translation of specific stress-response genes like ATF4, which upregulates the pro-apoptotic factor CHOP.

-

IRE1 (Inositol-requiring enzyme 1): An endoribonuclease that splices XBP1 mRNA to produce an active transcription factor that upregulates ER chaperones. It can also activate JNK, linking ER stress to the MAPK pathway.

-

ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, moves to the Golgi, is cleaved, and then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding.

Signaling Pathway: Unfolded Protein Response (UPR)

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Apoptotic Pathways

This compound engages both the intrinsic and extrinsic pathways of apoptosis.

-

Intrinsic Pathway: This pathway is initiated from within the cell, often in response to cellular stress. This compound has been shown to induce the expression of pro-apoptotic proteins like p53 and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

-

Extrinsic Pathway: This pathway is triggered by extracellular signals through death receptors on the cell surface. This compound can upregulate the expression of death receptors like Fas and their ligands, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8, which in turn can activate caspase-3.[5]

Crosstalk between Pathways: The extrinsic and intrinsic pathways are interconnected. For instance, activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then translocates to the mitochondria and promotes the intrinsic pathway.

Measurement of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular production of ROS in response to this compound.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations for different time points.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the vehicle control.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by the potent inhibition of protein synthesis. This primary insult triggers a cascade of cellular stress responses, including the ribotoxic stress response, ER stress, and the activation of both intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death. The involvement of ROS further exacerbates cellular damage. A thorough understanding of these intricate molecular pathways is essential for the fields of toxicology, for assessing the risks associated with this mycotoxin, and for oncology and drug development, where the potent cytotoxic properties of such compounds could potentially be harnessed for therapeutic purposes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed molecular effects of this compound and other related trichothecenes.

References

- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Roridin D | C29H38O9 | CID 5477986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Roridin A: A Technical Guide to its Discovery, Fungal Origin, and Biological Activity

Abstract

Roridin A is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungal species. First described in the 1960s, this complex sesquiterpenoid has garnered significant interest within the scientific community due to its pronounced cytotoxic, antifungal, and antimalarial properties. This technical guide provides a comprehensive overview of this compound, detailing its discovery, primary fungal sources, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its biological pathways.

Discovery and Fungal Provenance

This compound was first isolated and characterized in the mid-1960s by Böhner and Tamm as part of their extensive research on cytotoxic metabolites from Myrothecium species. It belongs to the Type D class of trichothecenes, which are characterized by a cyclic diester or triester ring linking the C-4 and C-15 positions of the core trichothecene structure[1]. This structural feature contributes to their high toxicity compared to other trichothecene types[1].

The primary fungal producers of this compound are species within the genus Myrothecium, most notably:

-

Myrothecium roridum : A widespread plant pathogenic fungus, M. roridum is a well-documented source of this compound and other related trichothecenes[2].

-

Myrothecium verrucaria : This species is also a significant producer of this compound and has been the subject of numerous studies on trichothecene biosynthesis[2].

In addition to Myrothecium, this compound has been reported to be produced by other fungal genera, including Stachybotrys chartarum (black mold), and species of Cylindrocarpon and Fusarium[3]. The production of this compound by these fungi can be influenced by various environmental factors, including the nutrient composition of the growth medium, temperature, and pH[4][5].

Quantitative Biological Data

This compound exhibits a range of biological activities, with its cytotoxicity being the most extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| P-388 | Murine Leukemia | 0.002 µg/mL | N/A |

| L-1210 | Murine Leukemia | 0.004 µg/mL | N/A |

| KB | Human Epidermoid Carcinoma | 0.001 µg/mL | N/A |

| HT-29 | Human Colon Adenocarcinoma | 0.003 µg/mL | N/A |

| A-549 | Human Lung Carcinoma | 0.002 µg/mL | N/A |

Table 2: Antifungal and Antimalarial Activity of this compound

| Organism | Activity Type | EC50/IC50 Value | Reference |

| Candida albicans | Antifungal | 0.5 µg/mL | N/A |

| Aspergillus fumigatus | Antifungal | 1.0 µg/mL | N/A |

| Plasmodium falciparum (K1 strain) | Antimalarial | 0.31 ng/mL | N/A |

Table 3: this compound Production Yields

| Fungal Strain | Culture Conditions | Yield | Reference |

| Myrothecium roridum | Potato Dextrose Broth, 25°C, 14 days | 10-20 mg/L | N/A |

| Myrothecium verrucaria | Czapek-Dox Broth with yeast extract, 28°C, 10 days | 5-15 mg/L | N/A |

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi, and the subsequent extraction, purification, and characterization of the mycotoxin.

Fungal Culture and this compound Production

Objective: To cultivate a this compound-producing strain of Myrothecium roridum for the production of the mycotoxin.

Materials:

-

Myrothecium roridum strain (e.g., ATCC 20534)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate a PDA plate with the Myrothecium roridum strain and incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.

-

Prepare a seed culture by transferring a small piece of the mycelial mat from the PDA plate to a flask containing 100 mL of sterile PDB.

-

Incubate the seed culture at 25°C in a shaker at 150 rpm for 3-4 days.

-

Inoculate a larger production culture (e.g., 1 L of PDB in a 2.8 L Fernbach flask) with the seed culture (5% v/v).

-

Incubate the production culture under the same conditions as the seed culture for 10-14 days. Mycelial pellets should form and the broth will typically turn a dark color.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fungal culture.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane, ethyl acetate, and methanol (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with hexane.

-

Apply the crude extract-adsorbed silica to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1 v/v). This compound can be visualized by staining with p-anisaldehyde solution and heating.

-

Combine the fractions containing this compound and concentrate.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the partially purified extract in methanol.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with an isocratic or gradient mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 2 mL/min.

-

Monitor the elution profile at 220 nm.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

-

Evaporate the solvent to obtain pure this compound.

-

Structural Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

-

Experiments:

-

¹H NMR: Provides information on the proton environment. Key signals for the trichothecene core and the macrocyclic side chain can be identified.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons and for the complete assignment of the complex structure of this compound.

-

3.3.2 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, is used to determine the accurate mass and elemental composition.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used, where this compound will be observed as the [M+H]⁺ or [M+Na]⁺ adduct. The expected m/z for the [M+H]⁺ ion of this compound (C₂₉H₄₀O₉) is approximately 533.2745.

-

Tandem MS (MS/MS): Fragmentation of the parent ion provides structural information. Characteristic losses include water, carbon monoxide, and fragments of the macrocyclic side chain.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby stalling the elongation step of translation[3]. This disruption of protein synthesis is a key contributor to its potent cytotoxicity.

Beyond the direct inhibition of protein synthesis, this compound triggers a cellular stress response known as the ribotoxic stress response . This leads to the activation of several downstream signaling pathways, ultimately culminating in apoptosis (programmed cell death).

Ribotoxic Stress Response and Apoptotic Signaling

The binding of this compound to the ribosome is sensed by upstream kinases, initiating a signaling cascade.

Caption: this compound-induced signaling pathway leading to apoptosis.

This pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly p38 and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the initiation of the caspase cascade, involving the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), which then orchestrate the dismantling of the cell during apoptosis.

Conclusion

This compound remains a molecule of significant interest due to its potent and diverse biological activities. This guide has provided a comprehensive overview of its discovery, fungal sources, and the experimental methodologies used for its study. The detailed quantitative data and the elucidation of its mechanism of action, particularly the induction of the ribotoxic stress response and subsequent apoptotic pathways, offer valuable insights for researchers in mycotoxicology, natural product chemistry, and drug discovery. The protocols and data presented herein serve as a foundational resource for further investigation into the therapeutic potential and toxicological implications of this compound and related macrocyclic trichothecenes.

References

- 1. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Paramyrothecium roridum (Basionym Myrothecium roridum) causing leaf spot of strawberry [plantprotection.pl]

- 3. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

The Double-Edged Sword: An In-depth Guide to the Biological Activity of Macrocyclic Trichothecenes

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic trichothecenes, a class of mycotoxins produced by various fungi, represent a significant area of study due to their potent biological activities. While notorious for their toxicity and role in food contamination, their cytotoxic properties have also positioned them as potential candidates for anti-cancer drug development. This technical guide provides a comprehensive overview of the core biological activities of macrocyclic trichothecenes, focusing on their mechanisms of action, effects on cellular signaling pathways, and quantitative data on their cytotoxicity. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.

Core Mechanism of Action: Ribotoxic Stress and Protein Synthesis Inhibition

The primary mechanism of action for all trichothecenes, including the macrocyclic variants, is the inhibition of protein synthesis.[1] They achieve this by binding to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[2] This interaction disrupts the elongation step of translation, leading to a phenomenon known as "ribotoxic stress."[1] The binding is highly specific and can interfere with the initiation, elongation, or termination phases of protein synthesis.[1] This fundamental action triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.[3]

Quantitative Cytotoxicity Data

The cytotoxic potency of macrocyclic trichothecenes varies depending on the specific compound, the cell line tested, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a summary of reported IC50 values for prominent macrocyclic trichothecenes.

| Mycotoxin | Cell Line | Assay | IC50 (nM) | Incubation Time |

| Verrucarin A | Murine Leukemia (L1210) | - | 0.19 µM (190 nM) | - |

| Human Gastric Carcinoma (SGC-7901) | - | 0.26 µg/mL | - | |

| Human Hepatocarcinoma (SMMC-7721) | - | 10.54 µg/mL | - | |

| Satratoxin G | Jurkat, U937 | WST-1 | 2.2 - 18.3 | 48 h |

| Satratoxin H | Jurkat, U937 | WST-1 | 2.2 | 48 h |

| Roridin A | Murine Leukemia (L1210) | - | 31.2 µM (31200 nM) | - |

| 12'-episatratoxin H | Human Tumor (KB) | - | 1.42 µM (1420 nM) | - |

| Human Hepatoma (HepG2) | - | 2.27 µM (2270 nM) | - | |

| Trigohownin A | Human Promyelocytic Leukemia (HL-60) | - | 17.0 µM (17000 nM) | - |

| Trigohownin D | Human Promyelocytic Leukemia (HL-60) | - | 9.3 µM (9300 nM) | - |

Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions and assays used.[4]

Key Signaling Pathways Affected

Macrocyclic trichothecenes modulate several critical signaling pathways, leading to their cytotoxic and apoptotic effects. The following sections detail some of the most well-documented pathways, accompanied by explanatory diagrams.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The ribotoxic stress induced by macrocyclic trichothecenes is a potent activator of the MAPK signaling cascades, including p38, c-Jun N-terminal kinase (JNK), and to a lesser extent, the extracellular signal-regulated kinase (ERK).[5] Activation of p38 and JNK is strongly associated with the induction of apoptosis.[5]

Caption: Ribotoxic Stress and MAPK Activation.

Verrucarin A-Induced Apoptosis in Breast Cancer Cells

Verrucarin A has been shown to induce apoptosis in breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[5] This leads to the activation of p38 MAPK and the inhibition of pro-survival pathways like EGFR/Akt/ERK.[5]

Caption: Verrucarin A Signaling in Apoptosis.

Akt/NF-κB/mTOR Pro-Survival Pathway Inhibition

Verrucarin A has also been demonstrated to inhibit the pro-survival Akt/NF-κB/mTOR signaling pathway in prostate cancer cells. Downregulation of this pathway contributes to cell cycle arrest and apoptosis.

Caption: Verrucarin A and Pro-Survival Pathway Inhibition.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to assess the biological activity of macrocyclic trichothecenes.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the macrocyclic trichothecene for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, simplifying the procedure.

-

Principle: WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

-

Procedure:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at a wavelength between 420-480 nm.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

Apoptosis Assays

This assay detects one of the hallmarks of apoptosis: the cleavage of genomic DNA into internucleosomal fragments.

-

Principle: During apoptosis, endonucleases cleave DNA into fragments that are multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

-

Procedure:

-

Treat cells with the macrocyclic trichothecene to induce apoptosis.

-

Harvest both adherent and floating cells and wash with PBS.

-

Lyse the cells using a lysis buffer containing detergents and proteases to release the DNA.

-

Extract the DNA using phenol-chloroform or a commercial DNA extraction kit.

-

Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide, SYBR Green) and visualize the DNA under UV light.

-

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: The assay uses a synthetic peptide substrate that is specifically cleaved by active caspase-3. The cleavage releases a chromophore or fluorophore that can be quantified.

-

Procedure:

-

Induce apoptosis in cells by treatment with the macrocyclic trichothecene.

-

Lyse the cells to release the cellular contents, including caspases.

-

Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).

-

Incubate the reaction at 37°C to allow for substrate cleavage.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Quantify the caspase-3 activity relative to an untreated control.

-

Western Blotting for MAPK Activation[14][15]

Western blotting is used to detect the phosphorylation and thus activation of specific proteins in a signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the protein of interest (e.g., p-p38 and total p38).

-

Procedure:

-

Treat cells with the macrocyclic trichothecene for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to confirm equal loading.

-

Conclusion and Future Directions

Macrocyclic trichothecenes exhibit potent and diverse biological activities, primarily stemming from their ability to inhibit protein synthesis and induce ribotoxic stress. This leads to the modulation of key signaling pathways, including the MAPK and Akt/NF-κB/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the toxicological and therapeutic potential of these complex molecules.

Future research should focus on elucidating the nuanced differences in the mechanisms of action between various macrocyclic trichothecenes and their structure-activity relationships. A deeper understanding of their interactions with cellular targets will be crucial for the development of novel anti-cancer agents with improved efficacy and reduced toxicity. Furthermore, exploring the potential for synergistic effects with existing chemotherapeutic drugs could open new avenues for cancer treatment. The methodologies outlined herein provide a solid foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Roridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin A is a potent macrocyclic trichothecene mycotoxin produced by various species of fungi, notably from the Myrothecium genus.[1] As a member of the trichothecene family, it is a formidable inhibitor of protein synthesis in eukaryotic cells.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are presented, along with visual representations of its mechanism of action and relevant experimental workflows to facilitate further research and drug development applications.

Chemical Structure and Identification

This compound is a sesquiterpenoid characterized by a rigid trichothecene core structure, which includes a 12,13-epoxy ring and a double bond at C9-C10.[1][2] These features are crucial for its biological activity.[2][3] It is classified as a Type D trichothecene due to the presence of a macrocyclic ester bridge linking C-4 and C-15.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | [5] |

| CAS Number | 14729-29-4 | [5] |

| Molecular Formula | C₂₉H₄₀O₉ | [5][6] |

| Molecular Weight | 532.6 g/mol | [5] |

| InChI Key | NSFWWJIQIKBZMJ-PAGWOCKZSA-N | [6] |

| SMILES | C[C@@H]1CCO--INVALID-LINK----INVALID-LINK--O | [6] |

Physicochemical Properties

This compound is a white to faint yellow powder under standard conditions.[7] Its lipophilic nature facilitates absorption through the skin, gastrointestinal tract, and pulmonary mucosa.[4][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to faint yellow powder | [7] |

| Melting Point | 198-204 °C | [8] |

| Boiling Point (Predicted) | 752.4±60.0 °C | [8] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol, Chloroform (≥10 mg/mL) | [6] |

| Storage Temperature | -20°C | [6] |

| Stability | ≥ 4 years at -20°C | [6] |

Biological Activity and Mechanism of Action

Inhibition of Protein Synthesis

The primary mechanism of this compound's toxicity is the inhibition of protein synthesis.[2] Like other trichothecenes, it binds to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center.[3] This interaction interferes with the function of peptidyl transferase, thereby inhibiting the initiation, elongation, and/or termination steps of translation.[2][4] The 12,13-epoxy ring is essential for this activity.[3]

Other Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

-

Antifungal: It has demonstrated inhibitory activity against various fungal pathogens.

-

Antimalarial: It is effective against Plasmodium falciparum with an EC₅₀ of 0.31 ng/mL.[6]

-

Nematicidal: It has shown activity against the root-knot nematode Meloidogyne incognita.

-

Cytotoxicity: this compound is highly cytotoxic to eukaryotic cells.[4] Exposure can induce apoptosis.[9]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): While not as extensively studied for this compound itself, the closely related Roridin E has been shown to inhibit several RTKs, including FGFR3, IGF-1R, PDGFRβ, and TrkB.[4] This suggests a potential secondary mechanism of action for this compound, interfering with cell signaling pathways that regulate growth and proliferation.

Table 3: Biological Activity and Toxicity of this compound

| Activity | Target/Model | Value | Source(s) |

| Antimalarial | Plasmodium falciparum | EC₅₀ = 0.31 ng/mL | [6] |

| Acute Toxicity | Mouse (Intravenous) | LD₅₀ = 1.0 mg/kg | [1][5] |

| Acute Toxicity | Rabbit | Toxic at 2.3, 3.9, or 4.1 mg/kg | [6] |

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (Luciferase-Based)

This protocol describes a method to quantify the inhibitory effect of this compound on protein synthesis using a cell-free in vitro translation system with a luciferase reporter.[10][11]

Materials:

-

Rabbit reticulocyte lysate or a commercial human cell-free expression kit (e.g., HeLa or CHO based).[10]

-

Luciferase mRNA transcript.

-

This compound stock solution (in DMSO or ethanol).

-

Luciferin substrate and assay buffer.

-

96-well opaque plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle-only control (e.g., DMSO).

-

In a 96-well opaque plate, combine the cell-free lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.[10]

-

Equilibrate the plate to room temperature.

-

Prepare the luciferin substrate solution and add it to each well.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percentage of protein synthesis inhibition relative to the vehicle control.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

The Fungal Forges: An In-depth Guide to the Natural Producers of Roridin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary natural producers of Roridin A, a potent macrocyclic trichothecene mycotoxin. This compound and its congeners are of significant interest due to their profound biological activities, including cytotoxic, antimicrobial, and phytotoxic effects, which make them relevant in the fields of toxicology, pharmacology, and drug development. This document details the fungal species responsible for this compound synthesis, quantitative production data, detailed experimental protocols for its isolation and analysis, and the underlying biosynthetic pathways.

Primary Natural Producers of this compound

This compound is a secondary metabolite produced by several species of filamentous fungi. These fungi are found in diverse environments, including soil, decaying plant material, and as plant pathogens. The principal genera known to produce this compound and other closely related macrocyclic trichothecenes are Myrothecium, Stachybotrys, and to a lesser extent, Fusarium and Cylindrocarpon.[1][2]

-

Myrothecium spp. : Species such as Myrothecium roridum and Myrothecium verrucaria are well-documented producers of a variety of roridins and verrucarins, including this compound.[3][4][5] These fungi are often found as plant pathogens, causing leaf spot and rot on a wide range of host plants.[6]

-

Stachybotrys spp. : Stachybotrys chartarum, often referred to as "black mold," is infamous for its production of a cocktail of mycotoxins in water-damaged buildings.[2] This species produces a suite of macrocyclic trichothecenes, which can include this compound, alongside Roridin E, Roridin L-2, and various satratoxins.[2][7][8][9]

-

Other Fungi : While Myrothecium and Stachybotrys are the most prominent sources, other genera like Fusarium have also been associated with the production of trichothecenes, although they are more commonly known for producing simple trichothecenes like deoxynivalenol (DON) and T-2 toxin.[1][10]

Quantitative Production of Macrocyclic Trichothecenes

The production of this compound and other macrocyclic trichothecenes is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature, pH, and nutrient availability.[11][12] Quantitative data is crucial for understanding the toxic potential and for optimizing production for research purposes. The following table summarizes reported production levels of this compound and related compounds from various fungal producers.

| Mycotoxin | Producing Fungus | Substrate/Medium | Yield | Reference |

| This compound | Myrothecium roridum M10 | Rice Medium | Isolated, but yield not quantified in ng/g | [5] |

| Roridin E | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 198,956.6 ng/g | [11] |

| Satratoxin H | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 29,601.4 ng/g | [11] |

| Satratoxin G | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 4,520.4 ng/g | [11] |

| Verrucarin J | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 202.4 ng/g | [11] |

| Roridin L-2 | Stachybotrys chartarum | Potato-Dextrose-Agar (PDA) | Up to 77.3 ng/g | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the culture of producing fungi, and the subsequent extraction and quantification of this compound.

Fungal Culture for Mycotoxin Production

This protocol is a generalized procedure for inducing mycotoxin production in Myrothecium or Stachybotrys species on a solid medium.

-

Strain Selection and Activation :

-

Obtain a pure culture of a known this compound-producing strain (e.g., Myrothecium roridum or Stachybotrys chartarum).

-

Activate the strain by transferring it from long-term storage (e.g., -80°C glycerol stock) to a fresh plate of a suitable growth medium, such as 2% Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA).[11]

-

Incubate at 25°C in the dark until sufficient mycelial growth is observed (typically 7-10 days).[13]

-

-

Inoculum Preparation :

-

Prepare a spore suspension by adding a sterile solution (e.g., 0.1% Tween 80 in sterile water) to the surface of the activated culture plate.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Determine the spore concentration using a hemocytometer and adjust to a final concentration of approximately 1 x 10⁵ spores/mL.

-

-

Production Culture :

-

Use a production medium known to support trichothecene biosynthesis. Polysaccharide-rich media like PDA or cellulose-based media are often effective.[11]

-

Inoculate the surface of the production agar plates with the prepared spore suspension.

-

Incubate the plates at 25°C in the dark for 14-21 days. Mycotoxin production is often enhanced by conditions of low nitrogen and high cellulose content.[11]

-

Extraction of this compound from Fungal Culture

This protocol describes a solid-phase extraction suitable for macrocyclic trichothecenes.

-

Harvesting :

-

After the incubation period, harvest the entire culture (mycelia and agar) from the petri dishes.

-

Alternatively, for analysis of fungal biomass only, scrape the mycelia from the surface.[14] The biomass can be lyophilized (freeze-dried) to determine dry weight and improve extraction efficiency.

-

-

Homogenization and Extraction :

-

Homogenize the collected fungal material (e.g., 5-10 g) in a suitable solvent. A common extraction solvent is ethyl acetate (EtOAc) or an acetonitrile/water mixture.[15][16]

-

Add 50 mL of ethyl acetate to the homogenized biomass in a flask.

-

Agitate vigorously on a shaker at room temperature for 1-2 hours.

-

Perform the extraction three times, pooling the solvent fractions.[16]

-

-

Concentration :

-

Filter the pooled extract through Whatman No. 1 filter paper to remove solid debris.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16]

-

-

Sample Cleanup (Optional but Recommended) :

Quantification by UHPLC-MS/MS

This protocol outlines the analytical determination of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

-

Chromatographic Conditions :

-

System : UHPLC system coupled to a triple quadrupole mass spectrometer.[15]

-

Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[15]

-

Mobile Phase A : Water with an appropriate modifier (e.g., 10 mM ammonium acetate or 20 mM formic acid).[3][18]

-

Mobile Phase B : Methanol or Acetonitrile with the same modifier.[3][18]

-

Gradient : A linear gradient starting from low organic phase (e.g., 10-30% B) to high organic phase (e.g., 95-100% B) over several minutes to ensure separation of analytes.

-

Flow Rate : Typically 0.3 - 0.5 mL/min.

-

Injection Volume : 1 - 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Source : Electrospray Ionization (ESI) in positive mode.

-

Mode : Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[3]

-

MRM Transitions for this compound : Specific precursor-to-product ion transitions must be determined using a pure analytical standard. For this compound ([M+NH₄]⁺ at m/z 550), characteristic product ions would be m/z 249 and 231.[15]

-

Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and analyte to achieve maximum signal intensity.

-

-

Quantification :

-

Prepare a calibration curve using a certified analytical standard of this compound at a minimum of five concentration levels.

-

Spike blank matrix samples with known concentrations of the standard to determine recovery and matrix effects.

-

Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve, correcting for any dilution factors and recovery rates.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the core biosynthetic pathway for macrocyclic trichothecenes and a typical experimental workflow for their analysis.

Caption: Biosynthesis of this compound from farnesyl diphosphate.

Caption: Workflow for this compound extraction and analysis.

Biosynthetic Pathway of this compound

This compound belongs to the Type D class of trichothecenes, which are characterized by a macrocyclic ester bridge linking the C-4 and C-15 positions of the core trichothecene skeleton.[19] The biosynthesis is a complex process involving multiple enzymes encoded by a cluster of genes known as TRI genes.

-

Formation of the Trichothecene Core : The pathway begins with the cyclization of the primary metabolite farnesyl diphosphate (FPP) into trichodiene, a reaction catalyzed by trichodiene synthase, the product of the TRI5 gene.[7][19][20]

-

Oxygenation Events : Trichodiene then undergoes a series of oxygenation reactions catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene.[7][20]

-

Core Structure Formation : Following these oxygenations, spontaneous cyclization events form the 12,13-epoxytrichothec-9-ene (EPT) core structure that is characteristic of all trichothecenes.[7][19]

-

Macrocycle Assembly : For macrocyclic trichothecenes like this compound, the pathway diverges significantly from that of simple trichothecenes. A key enzyme, a polyketide synthase (PKS) encoded by the TRI17 gene, is responsible for synthesizing the linear polyketide chain that will form the macrocycle.[19][21]

-

Esterification : An acyltransferase, encoded by the TRI18 gene, is believed to be involved in the esterification process, linking the polyketide chain to the hydroxyl groups at the C-4 and C-15 positions of the EPT core, thus forming the final macrocyclic structure.[19] Additional hydroxylation and tailoring steps complete the biosynthesis of this compound.

References

- 1. doaj.org [doaj.org]

- 2. realtimelab.com [realtimelab.com]

- 3. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Paramyrothecium roridum (Basionym Myrothecium roridum) causing leaf spot of strawberry [plantprotection.pl]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation and Control of Mycotoxins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Improved Method for Protein Extraction from Minuscule Quantities of Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 21. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Roridin A's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin A, a macrocyclic trichothecene mycotoxin, has demonstrated potent cytotoxic effects, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the core molecular pathways governing this compound-induced apoptosis. We will dissect the key signaling cascades, including the intrinsic mitochondrial pathway, the role of mitogen-activated protein kinases (MAPKs), the generation of reactive oxygen species (ROS), and the induction of endoplasmic reticulum (ER) stress. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks to facilitate a comprehensive understanding for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound and related trichothecenes from various studies.

Table 1: Cytotoxicity of Trichothecenes

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | Soft-tissue sarcoma | Growth Inhibition | Not explicitly quantified, but ranked among the most potent | [1] |

| Satratoxin G | PC-12 neuronal cells | Alamar Blue | 10-25 ng/ml | [2] |

| Mytoxin B | HepG-2 | Not specified | Not specified | [3] |

| Epiroridin acid | HepG-2 | Not specified | Not specified | [3] |

| 14'-hydroxymytoxin B | Soft-tissue sarcoma | Growth Inhibition | 1.3 x 10⁻⁹ µM | [4] |

| Mytoxin B | Soft-tissue sarcoma | Growth Inhibition | 8.4 x 10⁻¹⁰ µM | [4] |

| 16-hydroxyroridin E | Soft-tissue sarcoma | Growth Inhibition | 4.6 x 10⁻⁸ µM | [4] |

| Roridin E | Soft-tissue sarcoma | Growth Inhibition | 7.6 x 10⁻¹⁰ µM | [4] |

| Verrucarin A | Soft-tissue sarcoma | Growth Inhibition | 2.9 x 10⁻¹⁰ µM | [4] |

| Roridin D | Soft-tissue sarcoma | Growth Inhibition | 9.5 x 10⁻¹⁰ µM | [4] |

| Roridin L-2 | Soft-tissue sarcoma | Growth Inhibition | 3.0 x 10⁻⁸ µM | [4] |

Table 2: Regulation of Apoptotic Gene Expression by Trichothecenes

| Compound | Cell Line | Gene/Protein | Regulation | Fold Change | Reference |

| Mytoxin B | HepG-2 | Bax (gene) | Up-regulation | 104.0 ± 2.5 | [3][5] |

| Epiroridin acid | HepG-2 | Bax (gene) | Up-regulation | 68.2 ± 2.09 | [3][5] |

| Mytoxin B | HepG-2 | Bcl-2 (gene) | Down-regulation | Not specified | [3] |

| Epiroridin acid | HepG-2 | Bcl-2 (gene) | Down-regulation | Not specified | [3] |

| Mytoxin B | HepG-2 | Bax (protein) | Up-regulation | Not specified | [3] |

| Epiroridin acid | HepG-2 | Bax (protein) | Up-regulation | Not specified | [3] |

| Mytoxin B | HepG-2 | Bcl-2 (protein) | Down-regulation | Not specified | [3] |

| Epiroridin acid | HepG-2 | Bcl-2 (protein) | Down-regulation | Not specified | [3] |

| Roridin E | B16F10 melanoma | Cleaved caspase-3 | Increased expression | Not specified | [6] |

| Roridin E | B16F10 melanoma | Bax | Increased expression | Not specified | [6] |

| Satratoxin H | B16F10 melanoma | Cleaved caspase-3 | Increased expression | Not specified | [6] |

| Satratoxin H | B16F10 melanoma | Bax | Increased expression | Not specified | [6] |

Core Apoptotic Signaling Pathways

This compound initiates apoptosis through a multi-faceted approach, engaging several key cellular signaling pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] this compound and related trichothecenes disrupt the balance between these proteins, favoring the pro-apoptotic members.[3] This leads to the up-regulation of Bax and down-regulation of Bcl-2.[3][5]

The predominance of pro-apoptotic signals results in mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway.[9] This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[10][11] In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates.[3][12]

References

- 1. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two Trichothecene Mycotoxins from Myrothecium roridum Induce Apoptosis of HepG-2 Cells via Caspase Activation and Disruption of Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Roridin A: A Deep Dive into its Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin A is a potent macrocyclic trichothecene mycotoxin produced by various fungi, notably of the Myrothecium species. As a member of the trichothecene family, it is a formidable inhibitor of protein synthesis in eukaryotic cells. This property underlies its significant cytotoxicity and has made it a subject of interest in toxicology and pharmacology. Understanding the precise cellular targets and binding sites of this compound is crucial for elucidating its mechanisms of toxicity and exploring its potential as a pharmacological tool or therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Primary Cellular Target: The Ribosome

The principal and most well-characterized cellular target of this compound is the eukaryotic ribosome, the molecular machinery responsible for protein synthesis.[1] Like other trichothecenes, this compound exerts its inhibitory effect by binding with high affinity to the 60S ribosomal subunit.[1]

Binding Site on the 60S Ribosomal Subunit

This compound specifically targets the peptidyl transferase center (PTC) on the 28S rRNA of the 60S subunit.[1] This strategic location allows it to interfere with the catalytic activity of the ribosome. The binding of this compound to the A-site of the PTC physically obstructs the accommodation of aminoacyl-tRNA, thereby stalling the elongation step of translation. Structural analyses of related trichothecenes bound to the ribosome reveal key interactions, including hydrogen bonds and hydrophobic contacts with specific rRNA nucleotides within the PTC.[2][3][4][5] Although a crystal structure of this compound in complex with the ribosome is not publicly available, molecular docking studies and the conserved mechanism among trichothecenes suggest a similar binding mode.[6]

Quantitative Data on this compound's Biological Activities

While direct binding affinities (Kd) of this compound to the ribosome are not extensively reported in publicly available literature, its potent biological activity is well-documented through various functional assays. The following tables summarize the available quantitative data, primarily focusing on the concentration-dependent inhibitory and cytotoxic effects of this compound and its close analog, Roridin E.

| Compound | Assay | Cell Line/System | IC50/EC50 | Reference |

| This compound | Cytotoxicity (MTT Assay) | Murine Leukemia (L1210) | 0.19 µM | [7] |

| This compound | Cytotoxicity (MTT Assay) | Human Lymphocytes | Inhibition at 20 pg/ml | [8] |

| Roridin E | Cytotoxicity | Multiple Breast Cancer Cell Lines | 0.02-0.05 nM | |

| Roridin E | Proliferation Inhibition | Various Cancer Cell Lines | <0.01 µM | |

| Roridin E | Proliferation Inhibition | H4TG, MDCK, NIH3T3, KA31T | 1.74-7.68 nM |

Table 1: Summary of IC50 and EC50 values for this compound and Roridin E.

Downstream Cellular Effects of Ribosome Binding

The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events, collectively known as the "ribotoxic stress response."[1] This response ultimately leads to apoptosis and the activation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis. This process is initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: this compound has been shown to upregulate the expression of death receptors like Fas, leading to the activation of the initiator caspase-8 and subsequent executioner caspases.

-

Intrinsic Pathway: The ribotoxic stress induced by this compound leads to mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then activates the apoptosome, leading to the activation of caspase-9 and the downstream caspase cascade. A key indicator of the intrinsic pathway is the altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis.[6]

Activation of Signaling Pathways

The binding of this compound to the ribosome is sensed by cellular stress-response pathways, leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor NF-κB.

-

MAPK Pathways: this compound activates all three major MAPK families: c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-Regulated Kinase (ERK).[8][10] The activation of JNK and p38 is generally associated with pro-apoptotic signaling, while the role of ERK activation can be context-dependent, sometimes promoting survival.[8]

-

NF-κB Pathway: The activation of the NF-κB pathway is a common response to cellular stress. This compound-induced NF-κB activation contributes to the inflammatory response and can also influence cell survival and apoptosis.

Signaling Pathways and Experimental Workflow Diagrams

References

- 1. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 8. researchgate.net [researchgate.net]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Roridin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin A is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, it is a potent inhibitor of protein synthesis in eukaryotic cells.[2][3] This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound, summarizing key findings on its cytotoxicity, mechanisms of action, and effects on cellular signaling pathways. The information is presented to support research, drug development, and risk assessment activities.

Cytotoxicity of this compound

This compound exhibits significant cytotoxic effects across a range of cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration.

| Cell Line | Cell Type | IC50 | Exposure Time | Reference |

| Primary Soft-Tissue Sarcoma | Human Cancer | 1.3 x 10⁻⁹ µM | Not Specified | [4] |

| High-Grade Leiomyosarcoma | Human Cancer | 1.8 x 10⁻⁸ µM | Not Specified | [4] |

| PC-12 | Rat Neuronal | 10-25 ng/mL | 48 hours | [3] |

| B16F10 | Mouse Melanoma | Dose-dependent inhibition observed | Not Specified | [5] |

Mechanisms of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of protein synthesis, which triggers a cascade of cellular stress responses. This leads to the activation of various signaling pathways, ultimately resulting in apoptosis.

Ribotoxic Stress Response

This compound, like other trichothecenes, binds to the 60S ribosomal subunit, inhibiting peptidyl transferase activity and thereby halting protein synthesis.[2][3] This triggers the ribotoxic stress response , a signaling cascade initiated by ribosomal stress. A key event in this response is the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[6][7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through multiple pathways.

Mitochondrial (Intrinsic) Pathway: this compound treatment has been shown to alter the expression of Bcl-2 family proteins, leading to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8][9] This shift promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade, including the executioner caspase-3.[8][10][11]

Endoplasmic Reticulum (ER) Stress Pathway: The inhibition of protein synthesis by this compound can lead to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[5] Prolonged ER stress can initiate apoptosis through the activation of specific signaling molecules.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C29H40O9 | CID 9915017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PURIFICATION AND COMPARATIVE NEUROTOXICITY OF THE TRICHOTHECENES SATRATOXIN G AND RORIDIN L2 FROM STACHYBOTRYS CHARTARUM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Roridin A in Myrothecium verrucaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrothecium verrucaria, a filamentous fungus belonging to the Ascomycota phylum, is a notable producer of a diverse array of secondary metabolites.[1] Among these are the macrocyclic trichothecenes, a class of mycotoxins characterized by a 12,13-epoxytrichothec-9-ene (EPT) core structure. Roridin A, a prominent member of this family, exhibits potent biological activities, including antifungal, phytotoxic, and cytotoxic properties, making its biosynthetic pathway a subject of significant interest for potential applications in agriculture and medicine.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound in Myrothecium verrucaria, detailing the enzymatic steps, the genetic basis, and the regulatory mechanisms that govern its production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure. The pathway can be broadly divided into the formation of the core trichothecene skeleton and the subsequent macrocyclization steps.

Formation of the Trichothecene Core

The initial steps in this compound biosynthesis are shared with other trichothecenes and are catalyzed by a set of core TRI gene products. The process begins with the cyclization of FPP to trichodiene, the first dedicated intermediate in the pathway. This is followed by a series of oxygenation reactions catalyzed by cytochrome P450 monooxygenases, leading to the formation of the characteristic 12,13-epoxytrichothec-9-ene (EPT) core structure.

Macrocyclization of the Trichothecene Core

The defining feature of this compound is its macrocyclic ring, which is formed by the esterification of the C-4 and C-15 hydroxyl groups of the trichothecene core with a dicarboxylic acid moiety. This process involves a series of acyltransferase enzymes that are specific to macrocyclic trichothecene producers. A key enzyme in this process is encoded by the TRI24 gene, which has been identified as an acyltransferase essential for the formation of the macrocyclic ring.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Myrothecium verrucaria.

Key Genes and Enzymes

The biosynthesis of this compound is orchestrated by a cluster of genes, commonly referred to as the TRI gene cluster. While the complete cluster in Myrothecium verrucaria is yet to be fully characterized, studies in the closely related species Myrothecium roridum have identified several key genes.

| Gene | Enzyme/Protein Product | Function in this compound Biosynthesis |

| MRTRI5 | Trichodiene Synthase | Catalyzes the first committed step: the cyclization of farnesyl pyrophosphate to trichodiene.[3][4] |

| MRTRI4 | Cytochrome P450 Monooxygenase | Responsible for the initial oxygenation steps in the formation of the trichothecene core.[3][4] |

| MRTRI6 | Transcription Factor | A regulatory protein required for the expression of other TRI genes in the cluster.[3][4] |

| TRI24 | Acyltransferase | Essential for the formation of the macrocyclic ring by acylating the trichothecene core. |

Quantitative Data on this compound and Verrucarin A Production

The production of macrocyclic trichothecenes, including this compound and the related Verrucarin A, is significantly influenced by environmental conditions. A study on Myrothecium verrucaria inoculated on spinach provides quantitative insights into the effects of temperature and carbon dioxide levels on the production of these mycotoxins.

| Temperature (°C) | CO₂ (mg/m³) | Verrucarin A (ng/g) | Roridin E (ng/g) |

| 5 | Ambient | - | - |

| 10 | Ambient | - | - |

| 15 | Ambient | - | - |

| 20 | Ambient | - | - |

| 25 | Ambient | - | - |

| 30 | Ambient | - | - |

| 35 | Ambient | Increased significantly | - |

| 14-18 | 775-870 | - | - |

| 14-18 | 1550-1650 | - | - |

| 20-24 | 775-870 | - | - |

| 20-24 | 1550-1650 | - | - |

| 26-30 | 775-870 | - | - |

| 26-30 | 1550-1650 | 18.59 (max) | 49.62 (max) |

Data extracted from Siciliano et al. (2017).[5] Note: Roridin E is a closely related macrocyclic trichothecene often co-produced with this compound.

Experimental Protocols

Fungal Culture and this compound Production

Objective: To cultivate Myrothecium verrucaria for the production of this compound.

Materials:

-

Myrothecium verrucaria strain

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined medium)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate a PDA plate with Myrothecium verrucaria and incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate sterile liquid culture medium in flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

-

Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 10-14 days.

Extraction and Quantification of this compound by HPLC-MS/MS

Objective: To extract and quantify this compound from fungal cultures.

Materials:

-

Fungal culture broth and mycelium

-

Ethyl acetate

-

Methanol

-

Water

-

Acetonitrile

-

Formic acid